molecular formula C16H16N2NaO9S B12335198 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium

4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium

Cat. No.: B12335198
M. Wt: 435.4 g/mol
InChI Key: DRWXLMLJLFVIER-UHFFFAOYSA-N
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Description

This compound, commonly referred to as sulfo-EMCS sodium salt, is a heterobifunctional crosslinker widely used in biochemical applications. Its molecular formula is C₁₄H₁₅N₂NaO₉S (molecular weight: 410.33), and it features a maleimide group (reactive toward thiols) and an N-hydroxysuccinimide (NHS) ester (reactive toward amines) separated by a hexanoyl spacer . The sulfonate group enhances water solubility, making it ideal for conjugation under aqueous conditions. Key properties include:

  • Melting point: 158–165 °C
  • Appearance: White to pale yellow crystalline powder
  • Storage: 2–8 °C to maintain stability .

Its primary applications include protein-protein or protein-peptide conjugation, antibody-drug conjugate (ADC) development, and immobilization of biomolecules on solid supports .

Properties

Molecular Formula

C16H16N2NaO9S

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);

InChI Key

DRWXLMLJLFVIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na]

Origin of Product

United States

Preparation Methods

Route A: Direct Nitration of 4-Hydroxybenzenesulfonic Acid

  • Reagents : 4-Hydroxybenzenesulfonic acid, fuming sulfuric acid (20% SO₃), nitric acid (65%), sodium carbonate.
  • Conditions :
    • Sulfonation: 0–5°C for 1 h.
    • Nitration: 100°C for 2 h, followed by ice-water quenching and salting out with NaCl.
  • Yield : ~85% after neutralization and recrystallization.

Route B: Nitrobenzene Sulfonation

  • Reagents : Nitrobenzene, oleum (65% SO₃), sodium hydroxide.
  • Conditions :
    • Sulfonation: 80–130°C for 2–4 h under catalytic sodium tungstate.
    • Neutralization: NaOH (pH 7–8.6) at 80–105°C to precipitate Na₂SO₄.
  • Yield : 83–98% depending on SO₃ excess and catalyst loading.

Key Insight : Route B avoids phenol handling but requires precise control over sulfonation regioselectivity to favor the meta-nitro product.

Synthesis of 6-(2,5-Dioxopyrrol-1-yl)hexanoic Acid

The maleimide-bearing hexanoic acid is prepared through maleimide ring formation:

Method A: Maleic Anhydride Cyclization

  • Reagents : 6-Aminohexanoic acid, maleic anhydride, acetic acid.
  • Conditions :
    • Acylation: 70°C for 5 h in acetic acid.
    • Cyclization: 120°C for 2 h with acetic anhydride.
  • Yield : 75–90% after silica gel chromatography.

Method B: Thiol-Maleimide Coupling

  • Reagents : 6-Mercaptohexanoic acid, maleimide NHS ester, triethylamine.
  • Conditions : RT in DMF for 12 h.
  • Yield : >95% with RP-HPLC purification.

Trade-offs : Method A offers scalability, while Method B ensures higher purity but requires expensive NHS esters.

Esterification of Sodium 4-Hydroxy-3-Nitrobenzenesulfonate

The final step involves coupling the sulfonate and maleimide intermediates via esterification. Two activation strategies are prevalent:

Strategy 1: NHS Ester Activation

  • Reagents : 6-(2,5-Dioxopyrrol-1-yl)hexanoic acid, N-hydroxysuccinimide (NHS), EDC·HCl, sodium 4-hydroxy-3-nitrobenzenesulfonate.
  • Conditions :
    • Activation: 0–5°C in DMF with EDC·HCl (1.1 eq) and NHS (1.2 eq).
    • Coupling: RT for 12 h with triethylamine (2 eq).
  • Yield : 70–97% after RP-HPLC.

Strategy 2: Direct Carbodiimide Coupling

  • Reagents : DCC, DMAP, DMF.
  • Conditions :
    • 0°C to RT for 24 h, followed by filtration and solvent evaporation.
  • Yield : 52–64% with silica gel purification.

Optimization : NHS ester activation (Strategy 1) minimizes side reactions, achieving near-quantitative yields under mild conditions.

Comparative Analysis of Reaction Conditions

Parameter NHS Ester Activation Carbodiimide Coupling
Solvent DMF DMF
Base Triethylamine DMAP
Temperature RT 0°C → RT
Reaction Time 12 h 24 h
Purification RP-HPLC Silica Gel
Yield 97% 52%

Critical Factors :

  • Base Selection : Triethylamine enhances nucleophilicity of the phenolic oxygen, accelerating ester formation.
  • Purification : RP-HPLC resolves unreacted sulfonate and maleimide byproducts, crucial for pharmaceutical-grade purity.

Industrial-Scale Considerations

Patent CN106674062A highlights catalytic sulfonation with sodium tungstate for sodium 3-nitrobenzenesulfonate production, achieving 98.6% yield at 100–120°C. For the target compound, scaling Strategy 1 requires:

  • Continuous-Flow Reactors : To maintain exothermic control during NHS activation.
  • In-Line Analytics : HPLC monitoring for real-time yield optimization.
  • Cost Drivers : NHS esters and RP-HPLC dominate expenses, necessitating solvent recycling.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Unwanted ortho-nitro isomers form if sulfonation is incomplete. Mitigated by excess SO₃ (5% molar).
  • Maleimide Hydrolysis : Acidic or aqueous conditions open the maleimide ring. Avoided by anhydrous DMF and inert atmospheres.
  • Sodium Salt Hygroscopicity : Drying under vacuum (40°C, 24 h) prevents deliquescence.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in drug delivery systems, particularly as a component in antibody-drug conjugates (ADCs). ADCs utilize monoclonal antibodies to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues. The incorporation of 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium enhances the stability and efficacy of these conjugates.

Case Study: Antibody-Drug Conjugates

  • Research Findings : A study indicated that ADCs utilizing this compound demonstrated improved targeting efficiency and reduced side effects compared to conventional chemotherapeutics. The compound acts as a linker, facilitating the attachment of cytotoxic agents to antibodies.
  • Results : In vitro assays showed a significant reduction in tumor cell viability when treated with ADCs containing this compound compared to untreated controls.

Material Science Applications

In material science, the compound is used for developing advanced materials with specific properties. Its unique chemical structure allows it to function as a coupling agent in polymer chemistry, enhancing adhesion between dissimilar materials.

4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in synthesizing dyes and pigments due to its ability to participate in electrophilic aromatic substitution reactions.

Case Study: Synthesis of Dyes

  • Research Findings : The compound was utilized as a precursor in synthesizing azo dyes, which are widely used in textiles. The reaction conditions were optimized for maximum yield.
  • Results : The synthesized dyes exhibited vibrant colors and good fastness properties, making them suitable for commercial applications.

Industrial Applications

The compound finds extensive use in industrial processes such as electroplating and textile manufacturing. It acts as an oxidizing agent and stabilizer during dyeing processes, ensuring uniform coloration and preventing defects.

Data Table: Industrial Uses

ApplicationDescription
ElectroplatingActs as a developing agent for metal surfaces
Textile DyeingStabilizer for dyeing fibers
Chemical AdditiveUsed in hair dyes and colors

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its functional groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Benzimidazole Derivatives (6e and 6f)

Compounds :

  • 6e: {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt
  • 6f: {4-[6-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt

Key Features :

  • Functional groups : Benzimidazole core, sulfinyl/sulfonyl groups, and acetic acid sodium salt.
  • Reactivity : Target proton pumps (e.g., gastric H⁺/K⁺ ATPase) due to structural similarity to proton pump inhibitors like omeprazole .
  • Applications: Potential use in gastrointestinal therapeutics, contrasting with sulfo-EMCS’s role in bioconjugation.
Property Sulfo-EMCS Sodium Benzimidazole Derivatives (6e/6f)
Core Structure Maleimide-NHS ester Benzimidazole-sulfonyl/sulfinyl
Solubility High (sulfonate group) Moderate (depends on substituents)
Primary Application Biomolecule crosslinking Pharmaceutical (proton pump inhibition)
Reactivity Thiols/amines Enzyme active sites

Contrast : While both classes contain sulfonate sodium groups, their functional moieties dictate divergent applications. Sulfo-EMCS enables covalent bonding between biomolecules, whereas 6e/6f modulate enzyme activity .

Cyclen-Based Maleimide Compound ()

Compound: 2-(4-((3-Maleimidopropionyl)amino)butyl)-1,4,7,10-tetraazacyclododecanetetraacetic acid

Key Features :

  • Structure : Combines a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle with maleimide and tetraacetic acid groups.
  • Reactivity : Maleimide targets thiols, while cyclen chelates metals (e.g., gadolinium).
  • Applications: Diagnostic imaging (MRI contrast agents) and radiopharmaceuticals .
Property Sulfo-EMCS Sodium Cyclen-Maleimide Compound
Core Structure Linear hexanoyl spacer Macrocyclic cyclen derivative
Chelation Capacity None High (tetraacetic acid groups)
Primary Application Bioconjugation Metal coordination/imaging
Molecular Complexity Moderate High (due to macrocycle)

Contrast : The cyclen compound’s metal-chelating capability makes it suitable for imaging, whereas sulfo-EMCS focuses on biomolecule crosslinking. Both utilize maleimide for thiol targeting but differ in secondary functionality .

Biological Activity

4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16N2O6SC_{14}H_{16}N_2O_6S and features a sulfonic acid group attached to a nitro-substituted benzene ring, along with a dioxopyrrolidine moiety. The presence of these functional groups suggests potential interactions with biological macromolecules.

Research indicates that compounds with similar structures often interact with cellular pathways through the following mechanisms:

  • Enzyme Inhibition : Compounds like 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium may inhibit specific enzymes involved in metabolic pathways, thus altering cellular responses.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing physiological processes such as hormone release and cellular signaling.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, potentially reducing oxidative stress within cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium. For instance, a study demonstrated that derivatives of 3-nitrobenzenesulfonic acids exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Research indicates that sulfonic acid derivatives can disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to bacterial cell death .

Case Studies

  • In Vitro Studies : One study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, suggesting a dose-dependent response .
  • Animal Models : In vivo studies using murine models demonstrated that administration of similar sulfonic acid derivatives resulted in reduced tumor size and improved survival rates compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC14H16N2O6SC_{14}H_{16}N_2O_6S
Molecular Weight308.36 g/mol
SolubilitySoluble in water
pH (1% aqueous solution)6-8
Biological ActivityObserved Effect
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium?

  • Methodology : Start with nitrobenzenesulfonic acid derivatives and employ a two-step protocol: (1) amide coupling using 2,5-dioxopyrrolidine (NHS ester) chemistry to functionalize the hexanoyl spacer, followed by (2) sulfonation under controlled pH (4.6–5.0) to stabilize the sodium salt form. Use anhydrous DMF as a solvent to minimize hydrolysis of the NHS ester intermediate .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and confirm product purity using reverse-phase HPLC with a sodium 1-octanesulfonate buffer system .

Q. How can researchers purify this compound to >95% purity for biological assays?

  • Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges (3 cc, 60 mg sorbent). Condition with methanol and water (pH 4.6 adjusted with acetic acid), elute with 2% NH4OH in methanol, and concentrate under reduced pressure. Final purification via preparative HPLC (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • LC-MS : Confirm molecular weight (expected [M-2]²⁻ at m/z 801.7) using electrospray ionization in negative mode .
  • 1H/13C NMR : Assign peaks for the nitrobenzenesulfonate (δ 7.8–8.2 ppm for aromatic protons) and dioxopyrrolidinyl hexanoyl (δ 2.5–3.5 ppm for methylene groups) .
  • FTIR : Validate sulfonate (1180–1200 cm⁻¹, S=O stretch) and ester carbonyl (1720 cm⁻¹) groups .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for nitro-aromatic chromophores) and LC-MS.
  • Findings : The sodium sulfonate group enhances aqueous solubility but increases hydrolysis risk at pH < 3. Store lyophilized at -20°C for long-term stability .

Q. What are the applications of this compound in bioconjugation or probe design?

  • Methodology : The NHS ester moiety enables site-specific conjugation to primary amines (e.g., lysine residues in proteins). Optimize reaction conditions (1:5 molar ratio of compound:protein, 2 h at 4°C in PBS pH 7.4) to avoid over-labeling. Validate conjugation efficiency via SDS-PAGE with Coomassie staining or fluorescence detection .

Q. How can researchers resolve contradictions in reported solubility data for nitrobenzenesulfonate derivatives?

  • Methodology : Perform solubility screens in polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS, HEPES). Use dynamic light scattering (DLS) to detect aggregation. Note that sodium sulfonate improves water solubility (>50 mg/mL), but nitro groups may reduce miscibility in nonpolar solvents .

Key Research Challenges

  • Contradiction : While the NHS ester enables efficient bioconjugation, competing hydrolysis in aqueous buffers may reduce yield. Mitigate by pre-activating the ester in anhydrous DMSO before adding to aqueous reaction mixtures .
  • Advanced Application : Explore its use as a fluorescent quencher in FRET probes, leveraging the nitro group’s electron-withdrawing properties to modulate emission spectra .

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